

Application Note: Analytical Characterization of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazol-2-amine

Cat. No.: B1265483

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Audience: Researchers, scientists, and drug development professionals.

Introduction **5-Bromobenzo[d]oxazol-2-amine** is a heterocyclic compound that serves as a valuable intermediate and structural scaffold in organic synthesis and medicinal chemistry.[\[1\]](#)[\[2\]](#) Its utility in the development of novel pharmaceutical candidates necessitates rigorous analytical characterization to ensure identity, purity, and quality. This document provides detailed protocols and application data for the comprehensive analysis of **5-Bromobenzo[d]oxazol-2-amine** using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromobenzo[d]oxazol-2-amine** is presented below.

Property	Value	Reference
CAS Number	64037-07-6	[2] [3]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[2]
Molecular Weight	213.03 g/mol	[4]
IUPAC Name	5-bromobenzo[d]oxazol-2-amine	[2]
Synonyms	2-Amino-5-bromobenzoxazole, 5-Bromo-2-benzoxazolamine	[2] [3]
Purity (Typical)	≥95%	[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is recommended for **5-Bromobenzo[d]oxazol-2-amine**, offering excellent separation of the main compound from potential impurities.[\[6\]](#)

Experimental Protocol

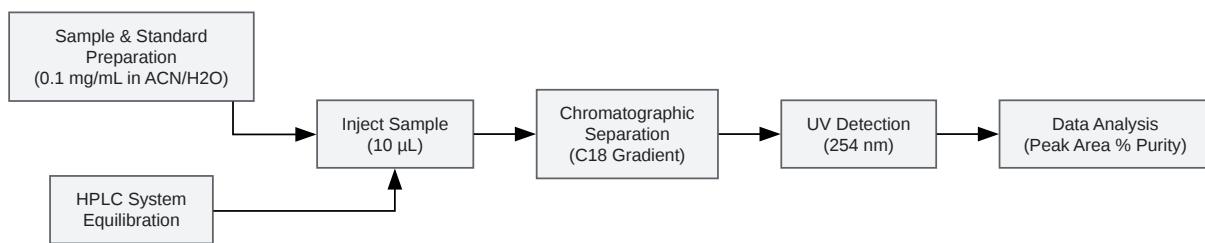
- Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.[\[6\]](#)
- Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Formic Acid (LC-MS grade).
- Standard Preparation: Accurately weigh approximately 5 mg of **5-Bromobenzo[d]oxazol-2-amine** reference standard and dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a 50 mL volumetric flask to create a 0.1 mg/mL stock solution.
- Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

- Chromatographic Conditions: The recommended chromatographic conditions are summarized in the table below.
- Analysis: Equilibrate the column with the mobile phase for at least 20 minutes. Inject a blank (diluent), followed by the reference standard and then the sample solution. Monitor the chromatogram at 254 nm. Purity is determined by calculating the peak area percentage.

Data Presentation: HPLC Method Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	0-15 min: 20% to 80% B 15-17 min: 80% B 17-18 min: 80% to 20% B 18-25 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Expected Retention Time	~ 9.5 min (Varies with exact system)

Visualization: HPLC Analysis Workflow



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Caption: General workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol

- Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS).[7]
- Sample Preparation: Dilute the stock solution from the HPLC preparation to a final concentration of approximately 1-10 $\mu\text{g/mL}$ using the initial mobile phase.[8]
- MS Conditions: Infuse the sample solution directly or analyze the eluent from the HPLC column. Acquire data in positive ion mode.
- Analysis: Look for the protonated molecular ion $[\text{M}+\text{H}]^+$. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ($[\text{M}+\text{H}]^+$ and $[\text{M}+\text{H}+2]^+$) is expected and confirms the presence of one bromine atom.

Data Presentation: Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	$\text{C}_7\text{H}_5\text{BrN}_2\text{O}$
Exact Mass (Monoisotopic)	211.9636 Da
Ionization Mode	ESI Positive
Expected Ion $[\text{M}(^{79}\text{Br})+\text{H}]^+$	m/z 212.9714
Expected Ion $[\text{M}(^{81}\text{Br})+\text{H}]^+$	m/z 214.9694

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ^1H and ^{13}C NMR should be performed.

Experimental Protocol

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **5-Bromobenzo[d]oxazol-2-amine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved to avoid poor spectral resolution.[10]
- Data Acquisition: Acquire a ^1H NMR spectrum, followed by a ^{13}C NMR spectrum. Standard acquisition parameters are typically sufficient.
- Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ^1H spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[9] Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Data Presentation: Expected NMR Spectral Data (in DMSO-d₆)

^1H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.60	s (broad)	2H	-NH ₂
~ 7.45	d	1H	H-4
~ 7.30	d	1H	H-7
~ 7.15	dd	1H	H-6

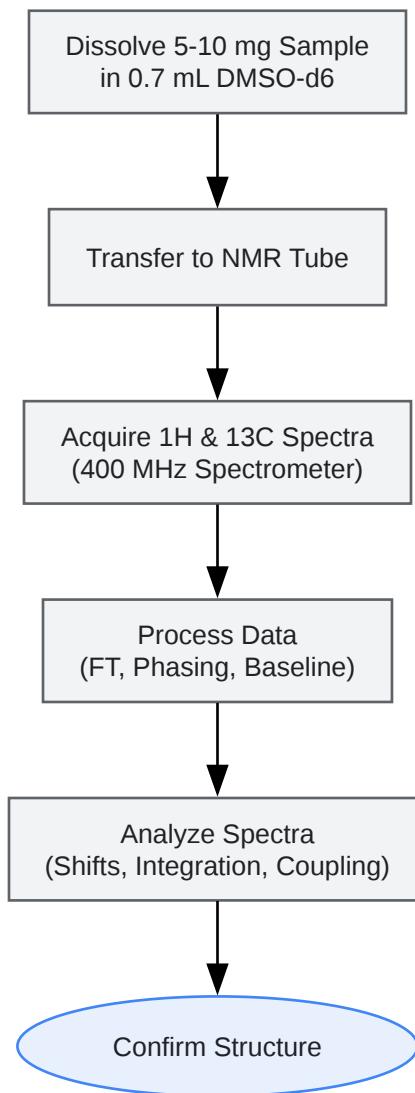
Note: Predicted chemical shifts are based on related structures and general principles. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet. Amine protons are often broad and may exchange with D₂O.[11][12]

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~ 165.0	C-2 (C=N)
~ 148.0	C-7a
~ 142.0	C-3a
~ 125.0	C-6
~ 115.0	C-4
~ 113.0	C-5 (C-Br)
~ 110.0	C-7

Note: These are predicted values. Actual shifts may vary.

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol

- Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3450 - 3300	Medium	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3150 - 3000	Medium-Weak	C-H Stretch	Aromatic C-H
~ 1650	Strong	C=N Stretch	Oxazole Ring
1620 - 1580	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1600, 1480	Medium-Weak	C=C Stretch	Aromatic Ring
1280 - 1240	Strong	C-N Stretch	Aromatic Amine
~ 1050	Strong	C-O-C Stretch	Oxazole Ring
850 - 750	Strong	C-H Bend (out-of- plane)	Aromatic Ring Substitution
650 - 550	Medium	C-Br Stretch	Aryl Bromide

Note: Based on characteristic group frequencies.[13][14]

Summary and Conclusion

The combination of HPLC, MS, NMR, and FTIR provides a comprehensive analytical toolkit for the characterization of **5-Bromobenzo[d]oxazol-2-amine**. HPLC confirms the purity, mass spectrometry verifies the molecular weight and elemental formula, NMR spectroscopy provides definitive structural elucidation, and FTIR confirms the presence of key functional groups. The protocols and data presented in this application note serve as a robust guide for researchers in quality control and drug development to ensure the integrity of their chemical entities.

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- To cite this document: BenchChem. [Application Note: Analytical Characterization of 5-Bromobenzo[d]oxazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:

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